

An In-depth Technical Guide to (2-methoxyphenyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxybenzylhydrazine dihydrochloride

Cat. No.: B1302798

[Get Quote](#)

A comprehensive overview of the synthesis, properties, and potential applications of (2-methoxyphenyl)hydrazine hydrochloride and **2-methoxybenzylhydrazine dihydrochloride** for researchers, scientists, and drug development professionals.

Introduction

The precise structure of "(2-methoxyphenyl)methylhydrazine dihydrochloride" is not readily found in scientific literature, suggesting a potential ambiguity in the nomenclature. This guide provides a detailed examination of two closely related and commercially available compounds that are likely interpretations of the intended structure: (2-methoxyphenyl)hydrazine hydrochloride and **2-methoxybenzylhydrazine dihydrochloride**. These compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines their chemical structures, physical and chemical properties, detailed synthesis protocols, and spectroscopic data.

Compound Structures and Properties

The key structural difference between the two compounds lies in the placement of the carbon atom relative to the hydrazine moiety. In (2-methoxyphenyl)hydrazine, the hydrazine group is directly attached to the aromatic ring. In 2-methoxybenzylhydrazine, a methylene (-CH₂-) group bridges the phenyl ring and the hydrazine group. This structural variance significantly influences their chemical properties and reactivity.

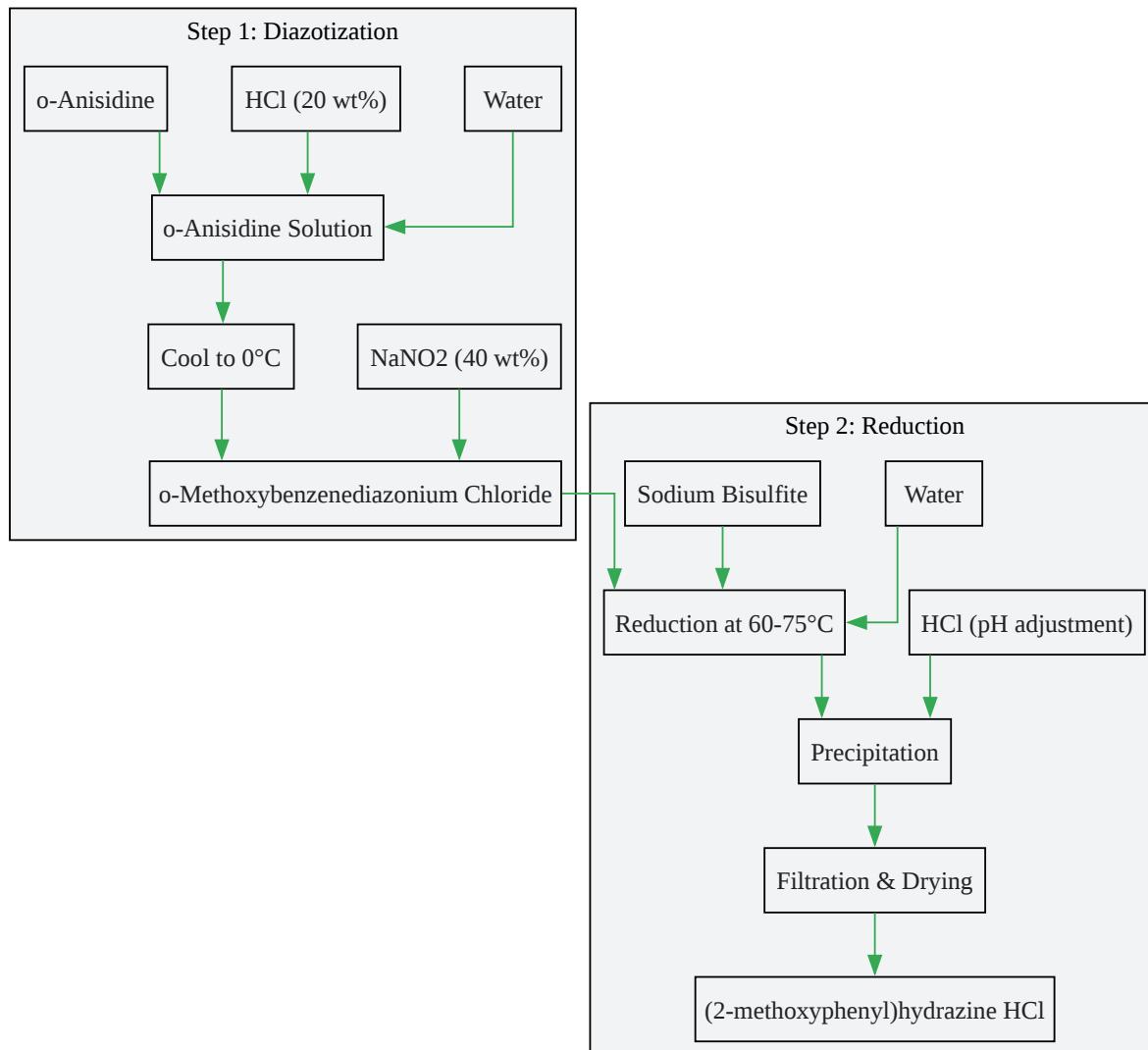
Table 1: Physicochemical Properties

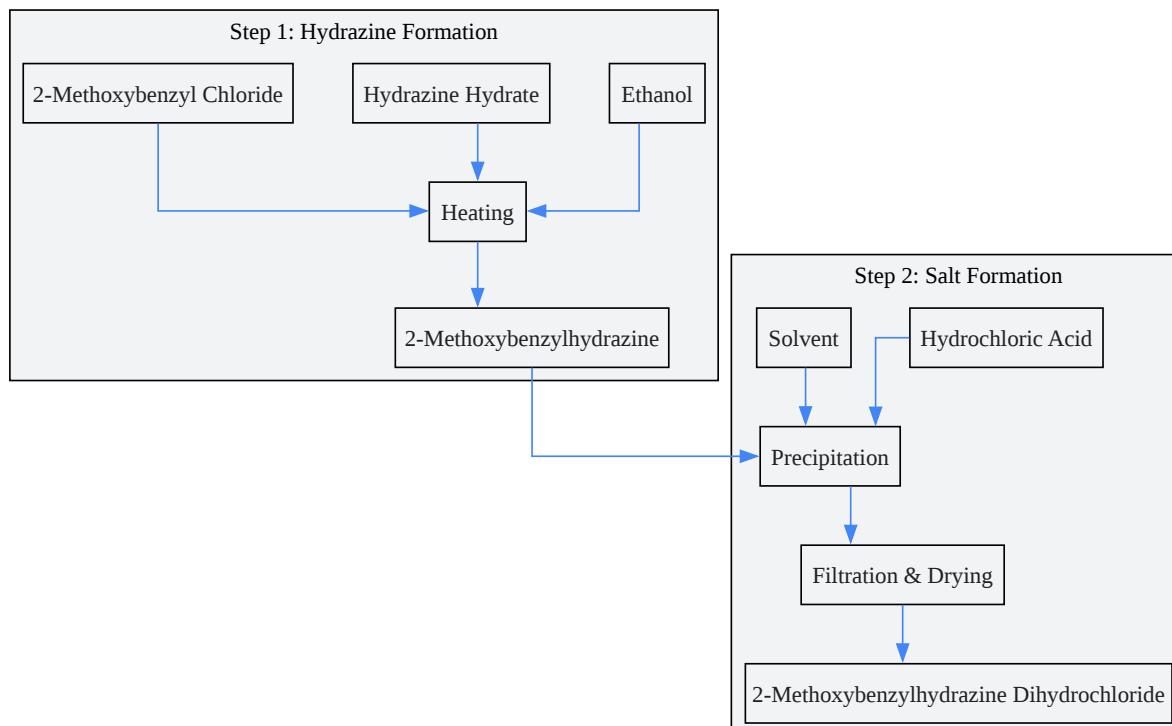
Property	(2-methoxyphenyl)hydrazine hydrochloride	2-methoxybenzylhydrazine dihydrochloride
Molecular Formula	C ₇ H ₁₁ ClN ₂ O ^[1]	C ₈ H ₁₄ Cl ₂ N ₂ O ^[2]
Molecular Weight	174.63 g/mol ^[1]	225.11 g/mol ^[2]
CAS Number	6971-45-5 ^[1]	784189-95-3 ^[2]
Appearance	White crystalline solid ^[2]	White to off-white crystalline solid
Melting Point	170-173 °C ^[2]	Not available
Solubility	Soluble in water ^[2]	Soluble in water

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.

Synthesis of (2-methoxyphenyl)hydrazine hydrochloride


This synthesis is typically a multi-step process starting from o-anisidine.^[3]


Step 1: Diazotization of o-Anisidine

- In a 300 mL flask, combine 20.14 g (0.16 mol) of o-anisidine, 25.12 g of water, and 60.77 g (0.33 mol) of 20 wt% hydrochloric acid.
- Stir the mixture at room temperature until a solution is formed.
- Cool the solution to 0 °C with continuous stirring.
- Over a period of 1 hour, add 28.49 g (0.17 mol) of a 40 wt% aqueous sodium nitrite solution dropwise, maintaining the reaction temperature at 0 °C.
- The resulting mixture contains o-methoxybenzenediazonium chloride.

Step 2: Reduction to Hydrazine

- To the diazonium salt solution, add a solution of sodium hydrogensulfite in water.
- Adjust the pH to 6 and heat the mixture to 60-75 °C for 1.5 hours.
- Cool the reaction mixture and adjust the pH to between 0.14 and 9.1 with hydrochloric acid at 5-25 °C for 3 hours to precipitate the hydrochloride salt.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield (2-methoxyphenyl)hydrazine hydrochloride.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-methoxyphenyl)hydrazine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302798#2-methoxyphenyl-methylhydrazine-dihydrochloride-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com